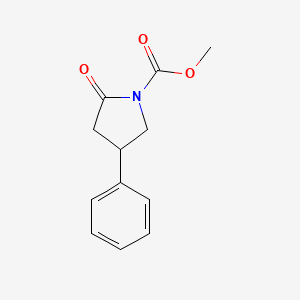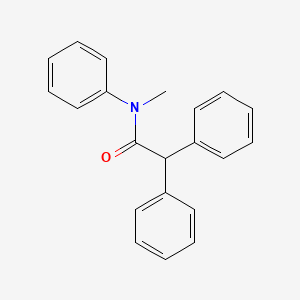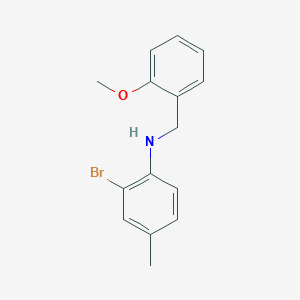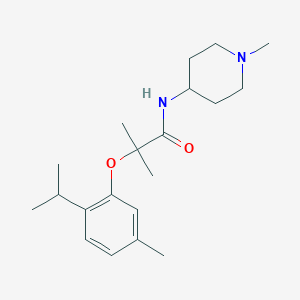
methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate, also known as MOPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPPC belongs to the class of pyrrolidinecarboxylate compounds, which have shown promising results in various biological systems.
Aplicaciones Científicas De Investigación
Methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has shown promising results in the treatment of diabetes, obesity, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate exerts its therapeutic effects by modulating various signaling pathways in the body. methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has been reported to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has been shown to improve glucose metabolism and reduce insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate is also stable under normal laboratory conditions and can be stored for extended periods. However, methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. In addition, methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has a relatively short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate. One potential direction is the development of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate-based drugs for the treatment of neurodegenerative diseases. Another direction is the exploration of the potential of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate in the treatment of cancer, diabetes, and cardiovascular diseases. Furthermore, the mechanism of action of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of more efficient synthesis methods for methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate may facilitate its use in future research.
Conclusion:
In conclusion, methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate is a promising compound with potential therapeutic applications in various biological systems. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a valuable compound for scientific research. The synthesis method of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate is relatively easy, and it has high purity and yield. methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate has several advantages for lab experiments, but it also has some limitations. Future research should focus on the development of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate-based drugs, the exploration of its potential in the treatment of various diseases, and the elucidation of its mechanism of action.
Métodos De Síntesis
The synthesis of methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with methyl iodide in the presence of potassium carbonate to yield methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate. This method has been reported to yield methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate with high purity and yield.
Propiedades
IUPAC Name |
methyl 2-oxo-4-phenylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)13-8-10(7-11(13)14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILWLZAQQFDBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(CC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-4-phenyl-1-pyrrolidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5'-[(4-methoxyphenyl)methylene]bis(6-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione)](/img/structure/B5124953.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)
![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)



![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)



![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)